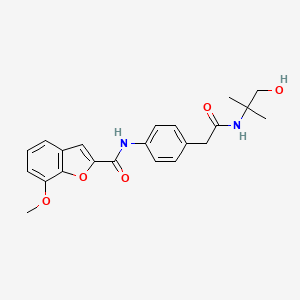

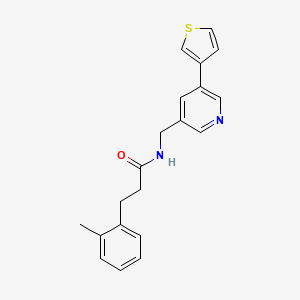

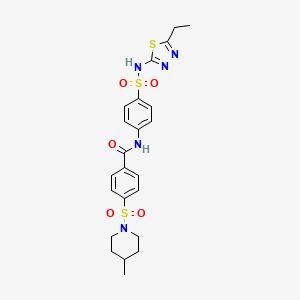

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related quinolinyl and isoquinolinyl compounds involves multiple steps, including cyclization, acylation, and substitution reactions. Specific methods for the synthesis of such compounds have utilized starting materials like ethyl acetoacetate, aldehydes, ammonia, and hydrazine hydrate, leading to complex derivatives through reaction sequences involving condensation, substitution, and cyclization steps (Dangi et al., 2010; Abdollahi-Alibeik & Shabani, 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide has been characterized by various spectroscopic techniques, including NMR, IR spectroscopy, and single-crystal X-ray diffraction. These analyses have confirmed the presence of specific substituents and structural motifs integral to the compound's function (Yu et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of related compounds has been demonstrated through various reactions, including nucleophilic aromatic displacement and cyclization, leading to novel heterocyclic compounds. These reactions are crucial for modifying the compound's chemical properties for specific applications (Abdallah, 2002).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are determined by their specific molecular structure. For instance, the presence of multiple ethoxy groups and a quinolinyl core influences the compound's solubility in organic solvents and its thermal stability (Matsuoka et al., 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, potential for forming derivatives, and interaction with biological targets, are influenced by the compound's functional groups and overall molecular architecture. Studies on related compounds have explored their potential as ligands for metal complexes and their activity in catalysis (Zeng et al., 2009).

Scientific Research Applications

Medical Imaging Applications

A notable application involves the development of sigma-2 receptor probes, such as in the study by Xu et al. (2005), where radiolabeled analogs showed promise for in vitro sigma-2 receptor binding, indicating potential for cancer imaging and diagnosis (Xu et al., 2005). Furthermore, Dehdashti et al. (2013) explored the use of a cellular proliferative marker for PET imaging of tumor proliferation, highlighting the compound's potential in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Chemistry and Synthetic Applications

The compound's structure has inspired the development of efficient synthesis routes for related molecules, as demonstrated by Yoshida et al. (2014), who reported a practical and scalable synthetic route for a novel If channel inhibitor, showcasing the compound's relevance in medicinal chemistry synthesis (Yoshida et al., 2014).

Drug Metabolism and Pharmacokinetics

Studies have also focused on the metabolism and excretion of related compounds. Umehara et al. (2009) identified human metabolites of a novel If channel inhibitor and investigated the transporter-mediated renal and hepatic excretion of these metabolites, contributing to our understanding of the pharmacokinetics and drug-drug interaction potential of similar compounds (Umehara et al., 2009).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide to form the desired product.", "Starting Materials": [ "3,4,5-triethoxybenzoic acid", "thionyl chloride", "N-(2-aminoethyl)-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide" ], "Reaction": [ "Step 1: 3,4,5-triethoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride.", "Step 2: N-(2-aminoethyl)-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate.", "Step 4: The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a suitable solvent system to yield the desired product, N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide." ] } | |

CAS RN |

688353-02-8 |

Product Name |

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide |

Molecular Formula |

C26H32N2O5 |

Molecular Weight |

452.551 |

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide |

InChI |

InChI=1S/C26H32N2O5/c1-6-31-22-14-20(15-23(32-7-2)24(22)33-8-3)25(29)27-10-9-18-13-19-11-16(4)17(5)12-21(19)28-26(18)30/h11-15H,6-10H2,1-5H3,(H,27,29)(H,28,30) |

InChI Key |

SFWXSVKTSDSRJG-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

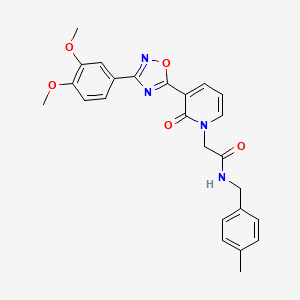

![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)

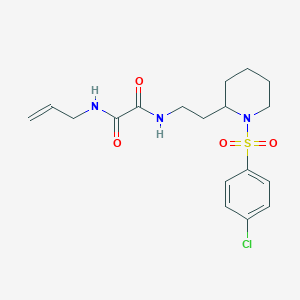

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)

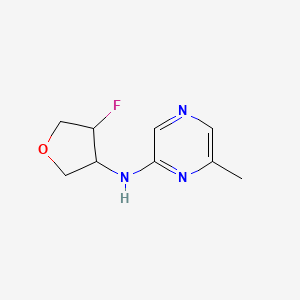

![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)